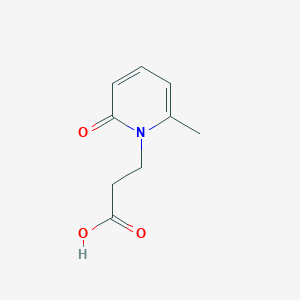

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For example, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as Fourier-transform infrared (FT-IR) spectroscopy, energy-dispersive X-ray (EDX) analysis, field-emission scanning electron microscopy (FE-SEM), transmission electron microscopy (TEM) images, X-ray diffraction (XRD) pattern, N2 adsorption–desorption by Brunauer–Emmett–Teller (BET), thermogravimetric analysis (TGA) and vibrating sample magnetometer (VSM) .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various reagents and conditions. For example, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using various techniques. For example, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research has shown that derivatives of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid, such as 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, exhibit interesting hydrogen bonding characteristics. Studies utilizing hydrogen NMR spectroscopy and X-ray crystallography have revealed strong intramolecular hydrogen bonding in certain derivatives, leading to the formation of unique chelate rings and infinite structures. This structural peculiarity suggests potential applications in designing novel molecular architectures for materials science and pharmaceuticals (Dobbin et al., 1993).

Coordination Chemistry and Polymer Formation

The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under various conditions has been explored, leading to the formation of coordination polymers and metallomacrocycles. Such studies are crucial for understanding metal-organic frameworks (MOFs) and their applications in catalysis, gas storage, and separation technologies (Ghosh et al., 2004).

Molecular Structure and Packing

Investigations into the crystal structure of pyridine derivatives have shed light on the importance of molecular packing, hydrogen bonding, and π-π interactions in determining the stability and properties of solid-state materials. Such studies provide insights into the design of molecular solids with specific optical, electrical, or mechanical properties (Ramasubramanian et al., 2007).

Extraction and Separation Processes

The efficiency of extracting pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane in various diluents has been studied, highlighting the influence of solvent properties on extraction efficiency. Such research is vital for developing more efficient separation processes in the chemical and pharmaceutical industries (Kumar & Babu, 2009).

Antimicrobial Activity

New pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from this compound, have shown promising antimicrobial activity. Such compounds could lead to the development of new antibacterial and antifungal agents (Hossan et al., 2012).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, the derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Properties

IUPAC Name |

3-(2-methyl-6-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7-3-2-4-8(11)10(7)6-5-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTAGRJNYYLGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)

![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)

![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)

![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)